3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester
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Overview
Description
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester is a complex organic compound with the molecular formula C17H14O5. It is known for its unique structural properties and has been the subject of various scientific studies, particularly in the field of photochromism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester typically involves the condensation of naphthol derivatives with suitable aldehydes under acidic conditions. The reaction is followed by esterification to obtain the dimethyl ester form . The process requires precise control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester primarily involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes a structural transformation, leading to the formation of colored isomers. This process is reversible, and the compound returns to its original state upon removal of the light source . The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to involve electronic transitions and changes in molecular geometry .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in similar applications.
3H-Benzo[f]chromene: Another photochromic compound with applications in optical devices.
Uniqueness
3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester stands out due to its specific structural features that allow for efficient photochromic behavior. Its ability to undergo reversible photoinduced transformations makes it particularly valuable in the development of advanced optical materials .
Properties
CAS No. |
189107-50-4 |
---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
dimethyl 3H-benzo[f]chromene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H14O5/c1-20-16(18)13-9-12-11-6-4-3-5-10(11)7-8-14(12)22-15(13)17(19)21-2/h3-9,15H,1-2H3 |
InChI Key |
AYSAMAKZBYOYSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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